2-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-indol-1-yl-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16(18-11-13-4-3-8-17-10-13)12-19-9-7-14-5-1-2-6-15(14)19/h1-10H,11-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXXEGVRWVCLCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of indole with acetic anhydride to form an indole-acetate intermediate. This intermediate is then reacted with pyridine-3-methanamine under suitable conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as crystallization or chromatography are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Amide Formation via Carboxazide Intermediates
The acetamide linkage is synthesized through carboxazide intermediates. A representative protocol involves:
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Carboxazide formation : Indole derivatives react with diphenylphosphorylazide (DPPA) to form carboxazides (e.g., 6a in ).
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Isocyanate generation : Heating carboxazides in toluene produces isocyanates (e.g., 7a ) within 10 minutes .
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Nucleophilic addition : Propionic acid and triethylamine (0.05 equiv.) react with isocyanates, yielding N-(indol-3-yl)amides (e.g., 1a ) in 64% yield. DMAP (10 mol%) increases yields to 86% by accelerating mixed anhydride decomposition .
Alkylation of the Acetamide Nitrogen
The pyridin-3-ylmethyl group is introduced via alkylation:
Electrophilic Substitution on Indole
The indole C3 position undergoes electrophilic substitution (Table 1):
Catalytic Effects in Amide Bond Formation
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DMAP : Accelerates mixed anhydride decomposition via proton transfer, enhancing reaction rates and yields .
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Yb(OTf)₃ : Facilitates three-component Mannich reactions by activating imines and stabilizing intermediates .
Steric and Electronic Effects
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Indole C3 substitution : Electron-donating groups (e.g., -OMe) reduce electrophilic substitution yields by 15–20% .
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Pyridine ring : Coordination with Lewis acids (e.g., Yb³⁺) enhances regioselectivity in heterocyclic couplings .
Comparative Reactivity of Analogues
| Compound Modification | Reaction Rate (vs Parent) | Key Factor Influencing Reactivity | Source |
|---|---|---|---|
| 4-Chloroindole substitution | 1.3× faster | Increased electrophilicity at C3 | |
| Triazolopyridine replacement | 0.7× slower | Steric hindrance from triazole ring | |
| Thiophene-pyridine hybrid | 1.1× faster | Enhanced π-stacking with catalysts |
Challenges and Optimization Strategies
Scientific Research Applications
Medicinal Chemistry
This compound has been explored for its potential as a drug candidate in treating various diseases, particularly in oncology and neurology. Its structure allows it to interact with multiple biological targets, making it a promising scaffold for drug development.
Notable Activities:
- Anticancer Properties: Research indicates that derivatives of this compound can inhibit cancer cell proliferation by targeting specific kinases involved in cancer pathways. For instance, studies have shown that related indole compounds exhibit significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) cells, with IC50 values indicating effective inhibition of cell growth .
| Compound | Target | IC50 (µM) | Activity |
|---|---|---|---|
| 2-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide | HepG2 Cells | 10.56 ± 1.14 | Anticancer |
Biological Studies
The compound serves as a valuable probe for studying biological processes involving indole and pyridine derivatives. It can be employed to investigate the mechanisms of action of various enzymes and receptors.
Mechanism of Action:
The indole portion may intercalate with DNA or interact with protein targets, while the pyridine ring can participate in hydrogen bonding and π-π stacking interactions, modulating the activity of target proteins.
Material Science
In material science, this compound can be utilized in the synthesis of novel materials with unique electronic and optical properties. Its ability to form stable complexes with metal ions opens avenues for developing advanced materials such as organic semiconductors.
Case Study 1: Anticancer Activity
A study published in Molecules investigated the anticancer effects of several indole derivatives, including this compound. The results demonstrated a dose-dependent inhibition of HepG2 cell growth, suggesting that this compound could be further developed into a therapeutic agent for liver cancer treatment .
Case Study 2: Interaction Mechanisms
Research conducted on the binding affinities of this compound with various enzymes revealed that it could act as an inhibitor for certain kinases involved in cell signaling pathways. This interaction was characterized using molecular docking studies, which indicated favorable binding energies and interactions at the active sites of these enzymes .
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations:
Indole Substitution Position: The target compound is substituted at the indole’s 1-position, whereas most analogs (e.g., Compounds 1, 12) feature 3-position substitution.
Acetamide Substituents: Pyridin-3-ylmethyl: The target’s pyridine group could enhance solubility via nitrogen’s lone pair, contrasting with phenyl (Compound 1) or phenylethyl () groups. Long Alkyl Chains: Compound 12’s octyloxy group may increase lipophilicity, favoring membrane penetration but reducing aqueous solubility .
Biological Activity
2-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. The compound's unique structural features, including an indole core and a pyridine moiety, suggest it may interact with various biological targets, influencing cellular pathways and leading to therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N2O, with a molecular weight of approximately 240.31 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The indole ring is known for its role in biological systems, often acting as a scaffold for drug design due to its ability to engage in π-stacking interactions and hydrogen bonding with various molecular targets .
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific kinases or phosphatases, leading to altered signaling pathways associated with cell proliferation and survival.
- Receptor Modulation : It may interact with neurotransmitter receptors, impacting neurotransmission and potentially offering neuroprotective effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings from in vitro studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 15.2 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 12.5 | Inhibition of cell proliferation |
| HepG2 (Liver) | 20.0 | Cell cycle arrest in G1 phase |
These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.
Antiviral Activity
The indole framework has been recognized for its antiviral properties. Preliminary studies suggest that this compound may exhibit activity against viral infections by disrupting viral replication processes.
Case Studies
- Study on MCF7 Cells : A study conducted by Zhang et al. demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, with significant induction of apoptosis observed at concentrations above 10 µM. The mechanism was linked to the activation of caspases, which are critical mediators in the apoptotic pathway .
- A549 Cell Line Evaluation : In another investigation, the compound was tested on A549 cells, where it inhibited cell growth significantly at an IC50 value of 12.5 µM. This effect was attributed to cell cycle arrest and apoptosis induction, suggesting its utility in lung cancer therapies .
Safety Profile
While the compound shows promise in therapeutic applications, safety assessments indicate potential irritations upon exposure:
- Eye Irritation : Causes irritation upon contact.
- Skin Irritation : Harmful if absorbed through the skin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
